

What is the chemical structure of Xylotriose

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Compound of Interest

Compound Name: Xylotriose

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An In-depth Technical Guide to the Chemical Structure of **Xylotriose**

Introduction

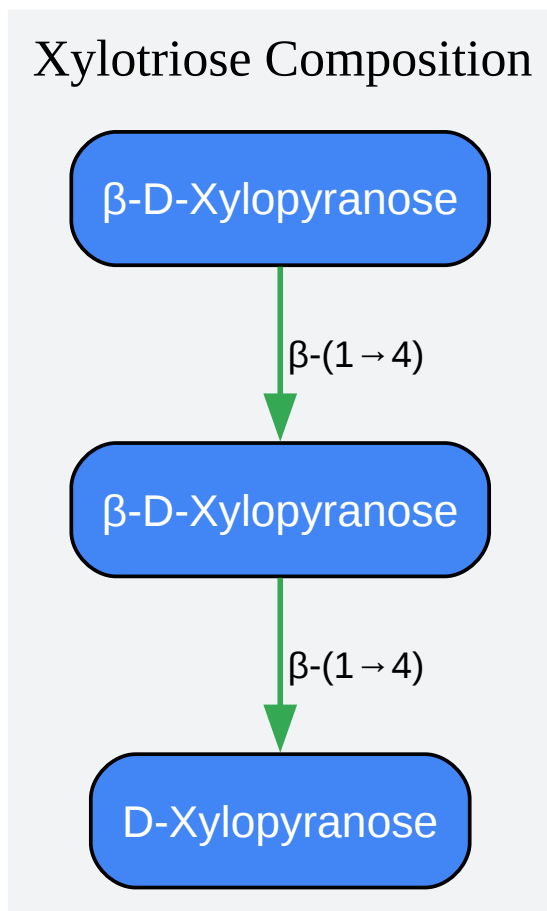
Xylotriose is a xylooligosaccharide (XOS), a functional prebiotic consisting of three D-xylose units.^{[1][2]} It is a naturally occurring sugar found in sources like corn and various agricultural wastes and is commonly produced by the enzymatic or chemical hydrolysis of xylan, the second most abundant polysaccharide in plant biomass.^{[3][4][5]} As a bifidogenic factor, **Xylotriose** promotes the growth of beneficial gut bacteria.^{[6][7]} Its distinct structure and physicochemical properties make it a subject of interest in research, food science, and potentially therapeutic applications.

Chemical Structure

Xylotriose is a trisaccharide with the chemical formula $C_{15}H_{26}O_{13}$.^[1] Its structure is defined by its constituent monosaccharides and the specific linkages connecting them.

- **Monosaccharide Units:** The molecule is a homooligomer composed exclusively of three D-xylose (a pentose sugar) units in their pyranose (six-membered ring) form.
- **Glycosidic Linkages:** These D-xylose units are linked linearly by β -(1 \rightarrow 4) glycosidic bonds.^{[1][8]} This means the anomeric carbon (C1) of one xylose unit is connected to the hydroxyl group on the fourth carbon (C4) of the adjacent xylose unit, with the linkage in the beta configuration.

The systematic IUPAC name for this structure is β -D-xylopyranosyl-(1 \rightarrow 4)- β -D-xylopyranosyl-(1 \rightarrow 4)-D-xylopyranose.[1][8]



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Fig. 1: Composition of **Xylotriose** from three D-xylose units.

Physicochemical Properties

The physical and chemical characteristics of **Xylotriose** are critical for its handling, analysis, and application. Key quantitative data are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₂₆ O ₁₃	[1][3][9][10]
Molecular Weight	414.36 g/mol	[1][3][9][11]
CAS Number	47592-59-6	[1][3][9][10]
Appearance	White to off-white solid powder	[9][10]
Melting Point	204-206°C	[3]
Density	1.68 ± 0.1 g/cm ³	[3]
Boiling Point	767.6 ± 60.0 °C (Predicted)	[3]
Solubility	H ₂ O: 125 mg/mL (ultrasonic assistance may be needed)	[6][9]
DMSO: 30 - 100 mg/mL	[4][6][11]	
DMF: 30 mg/mL	[4]	
Purity	> 90% (Commercial preparations)	[10]
Stability	Stable for > 2 years under recommended storage conditions	[4][10]

Experimental Protocols

The production and characterization of **Xylotriose** involve specific biochemical and analytical methodologies.

Production via Enzymatic Hydrolysis of Xylan

Xylotriose is commonly produced by the controlled hydrolysis of xylan, a major component of hemicellulose.[2][3]

- Objective: To selectively cleave xylan into smaller xylooligosaccharides, primarily **Xylotriose**.
- Apparatus: Bioreactor/reaction vessel, pH meter, temperature controller, filtration system.

- Reagents: Purified xylan source (e.g., from corncob, sugarcane bagasse, or beechwood), purified endo-1,4- β -xylanase enzyme, buffer solution (e.g., sodium phosphate or sodium acetate, pH typically 5.0-7.0).
- Methodology:
 - A suspension of xylan (e.g., 1-5% w/v) is prepared in the selected buffer within the bioreactor.
 - The temperature and pH are adjusted to the optimal conditions for the specific xylanase being used.
 - The endo-xylanase is added to the xylan slurry to initiate hydrolysis. The enzyme-to-substrate ratio is a critical parameter to control the degree of polymerization of the resulting products.
 - The reaction is allowed to proceed for a defined period (e.g., 2-24 hours), with reaction progress monitored by analyzing samples for reducing sugars or by chromatography.
 - The reaction is terminated, typically by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
 - The resulting mixture is centrifuged and/or filtered to remove insoluble residual xylan.
 - The supernatant, containing a mixture of xylooligosaccharides (XOS), is collected for purification.

Purification and Analysis by Ion Chromatography

High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is a standard method for the separation and quantification of oligosaccharides like **Xylotriose**.

- Objective: To separate **Xylotriose** from other XOS (xylobiose, xylotetraose, etc.) and quantify it.
- Apparatus: Ion chromatography system (e.g., Dionex ICS-3000) equipped with a PAD detector and a carbohydrate-specific anion-exchange column (e.g., CarboPac series).[\[12\]](#)

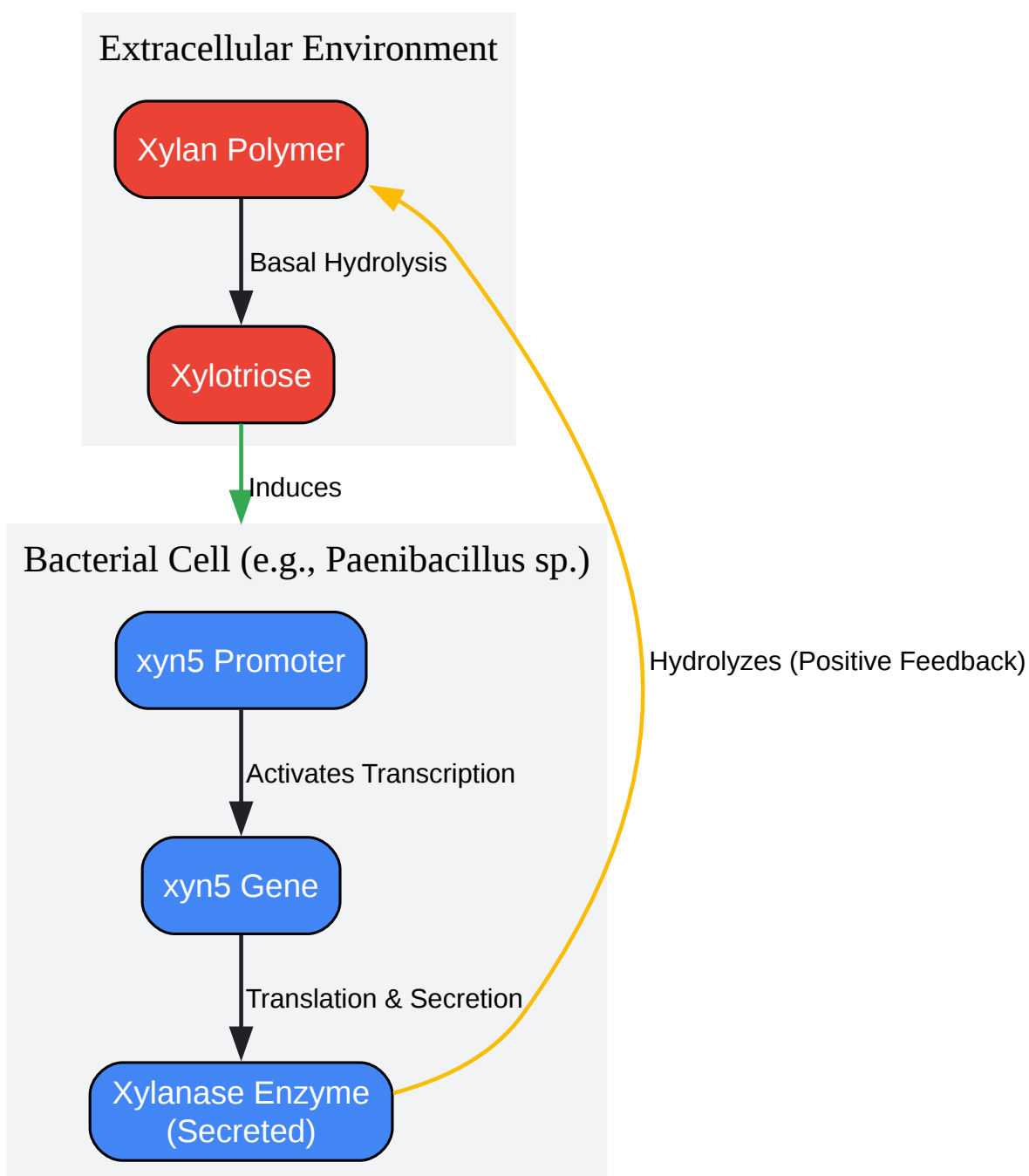
- Reagents: Deionized water (18.2 MΩ·cm), sodium hydroxide (NaOH) and sodium acetate (NaOAc) solutions for the mobile phase gradient, certified **Xylotriose** standard.
- Methodology:
 - The crude XOS mixture is diluted appropriately with deionized water and filtered through a 0.22 μm syringe filter.
 - The sample is injected into the HPAEC system.
 - Separation is achieved by applying a gradient of NaOAc in an NaOH eluent. The negatively charged hydroxyl groups of the carbohydrates interact with the anion-exchange column, with longer oligosaccharides binding more strongly.
 - Detection is performed electrochemically using a gold electrode in the PAD cell, which provides high sensitivity for carbohydrates without requiring derivatization.
 - Identification is based on matching the retention time with that of the pure **Xylotriose** standard.
 - Quantification is performed by integrating the peak area and comparing it to a calibration curve generated from the certified standard.

Biological Role and Interactions

Xylotriose is not a component of classical signaling pathways but plays a significant role as a signaling molecule and substrate in microbial ecosystems.

- Prebiotic Activity: In the mammalian gut, **Xylotriose** cannot be hydrolyzed by host digestive enzymes but is selectively utilized by beneficial bacteria, such as Bifidobacterium and Lactobacillus species.^[13] This bifidogenic effect helps improve the gut microbial balance.
- Inducer of Xylanase Expression: In xylanolytic bacteria like Paenibacillus sp. W-61, **Xylotriose** acts as an inducer for the expression of xylanase genes.^[9] Basal levels of xylanase break down xylan into small oligosaccharides. When **Xylotriose** enters the cell, it enhances the activity of the xylanase gene promoter (e.g., xyn5), leading to increased

production of the xylanase enzyme, thereby promoting more efficient utilization of xylan from the environment.[9]



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Fig. 2: Logical workflow of **Xylotriose** as an inducer of xylanase expression.

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